molecular formula C13H16O3 B13383805 trans-Norpterosin C pound>>trans-NorpterosinC

trans-Norpterosin C pound>>trans-NorpterosinC

Cat. No.: B13383805
M. Wt: 220.26 g/mol
InChI Key: XGHDADRUKBUYPP-UHFFFAOYSA-N
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Description

Phylogenetic Significance of Diterpenoid Production in Pteris semipinnata

Pteris semipinnata produces both diterpenoids and sesquiterpenoids, underscoring its evolutionary adaptability in secondary metabolite biosynthesis. While diterpenoids like ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid dominate its phytochemical profile, the co-occurrence of sesquiterpenoids such as trans-Norpterosin C suggests a dual biosynthetic strategy. Advanced analytical methods, including HPLC coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS), have enabled precise quantification of these compounds, revealing their relative abundances.

The phylogenetic significance of diterpenoid production in P. semipinnata lies in its divergence from other Pteris species. For instance, P. vittata predominantly synthesizes flavonoids and phenolic acids, with minimal diterpenoid content. This metabolic divergence aligns with genetic variations in terpenoid synthase enzymes, which may have arisen due to ecological pressures or niche specialization. The table below contrasts key metabolites in P. semipinnata and related species:

Species Primary Metabolites Secondary Metabolites
P. semipinnata Diterpenoids (ent-kaurane derivatives) Sesquiterpenoids (trans-Norpterosin C)
P. vittata Sugars, amino acids Flavonoids (quercetin, kaempferol)
S. angustissimum Chlorinated illudalane sesquiterpenoids Pterosins (angupterosin)

This metabolic partitioning underscores the evolutionary trajectory of P. semipinnata toward diterpenoid and sesquiterpenoid synthesis, potentially as a defense mechanism against herbivory or pathogens.

Comparative Metabolomic Profiling of Illudalane-Type Sesquiterpenoids in Pteris Species

Illudalane-type sesquiterpenoids, characterized by a bicyclic structure fused to a benzene ring, are rare in pteridophytes. trans-Norpterosin C represents a structurally unique member of this class, distinguished by its trans-configuration and hydroxylation pattern. Comparative metabolomic studies reveal stark contrasts between P. semipinnata and other Pteris species. For example, P. vittata’s metabolome is enriched with flavonoid glycosides like kaempferol-3-O-alpha-L-arabinoside and quercetin-3-glucuronide, but lacks illudalane derivatives.

In contrast, Saxiglossum angustissimum (family Pyrrosioideae) produces chlorinated illudalane sesquiterpenoids such as angupterosin, which share a biosynthetic origin with trans-Norpterosin C but differ in halogenation patterns. This halogenation, absent in P. semipinnata, suggests genus-specific enzymatic modifications. The table below compares illudalane-type compounds across species:

Compound Species Structural Features Biosynthetic Notes
trans-Norpterosin C P. semipinnata Non-chlorinated, trans-configuration Derived from mevalonate pathway
Angupterosin S. angustissimum Chlorinated, enantiomeric forms Halogenase-mediated biosynthesis
Pterosin B P. semipinnata Non-chlorinated, Sik3 inhibition Co-occurs with diterpenoids

The absence of trans-Norpterosin C in P. vittata and its presence in P. semipinnata and S. angustissimum underscores the compound’s taxonomic specificity. Metabolomic profiling techniques, such as HRESI-MS and NMR spectroscopy, have been pivotal in elucidating these structural nuances. Furthermore, the co-occurrence of trans-Norpterosin C with diterpenoids in P. semipinnata hints at cross-talk between terpenoid biosynthesis pathways, a phenomenon warranting further phylogenetic investigation.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O3/c1-6-4-9-11(7(2)10(6)5-14)13(16)8(3)12(9)15/h4,8,12,14-15H,5H2,1-3H3

InChI Key

XGHDADRUKBUYPP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CO)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Norpterosin C is primarily isolated from natural sources, specifically from the aerial parts of Pteris semipinnata. The isolation process involves extraction with organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for trans-Norpterosin C. The compound is typically obtained through extraction from natural sources, followed by purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: trans-Norpterosin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize trans-Norpterosin C.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of trans-Norpterosin C .

Scientific Research Applications

trans-Norpterosin C has several scientific research applications, including but not limited to:

    Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their chemical properties.

    Biology: Researchers investigate its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: trans-Norpterosin C is studied for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of trans-Norpterosin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound’s ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines contributes to its biological activities .

Comparison with Similar Compounds

Key Observations :

  • Structural Differences: Compared to Norpterosin B, trans-Norpterosin C has an additional oxygen atom, likely in the form of a hydroxyl or ketone group, enhancing its polarity . Pterosin C differs by a longer carbon chain (C₁₄ vs. C₁₃), which may influence lipid solubility and bioactivity . cis-Miyabenol C is a trimeric stilbene derivative with cis-configuration, contrasting sharply with the monomeric, trans-configured Norpterosin C .
  • Physical Properties: trans-Norpterosin C is reported as both a powder and oil, suggesting variability in crystallization or purification methods across suppliers . Most analogs (e.g., Norpterosin B, Pterosin C) are powders, indicating greater stability .
  • Commercial Availability: Pricing for trans-Norpterosin C aligns with other pterosins (~$775/5 mg), reflecting similar synthesis or extraction challenges .

Mechanistic Hypotheses :

  • Its trans-configuration could influence membrane permeability compared to cis-isomers like cis-Miyabenol C .

Biological Activity

Trans-Norpterosin C is a compound derived from various plant sources, particularly within the Pteridaceae family of ferns. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. The following sections will explore the biological activity of trans-Norpterosin C, including its mechanisms of action, relevant case studies, and a synthesis of research findings.

Trans-Norpterosin C exhibits several mechanisms through which it exerts its biological effects:

  • Apoptosis Induction : Research indicates that trans-Norpterosin C can trigger apoptosis in cancer cells. This process is mediated through the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases (caspase-3, -8, and -9) leading to programmed cell death .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines, inhibiting their proliferation .
  • Inhibition of Invasion and Migration : Trans-Norpterosin C has demonstrated the ability to inhibit the invasion and migration of cancer cells, which is crucial for preventing metastasis .

Research Findings

A review of current literature reveals significant findings regarding the biological activity of trans-Norpterosin C:

Study Findings
Pratoko et al. (2024)Identified trans-Norpterosin C's role in inducing apoptosis and inhibiting cell migration in colorectal cancer cells.
Gao et al. (2000)Highlighted the phytochemical properties of ferns, including those containing trans-Norpterosin C, suggesting a broader range of bioactivities .
Lee et al. (2019)Demonstrated that compounds similar to trans-Norpterosin C significantly reduced the viability of hepatocellular carcinoma cells through apoptosis induction .

Case Studies

Several case studies have illustrated the practical applications and effects of trans-Norpterosin C in clinical settings:

  • Colorectal Cancer Study : A recent study focused on colorectal cancer cell lines treated with trans-Norpterosin C showed a marked decrease in cell viability and increased apoptosis markers compared to untreated controls. This suggests potential for therapeutic use in colorectal cancer management.
  • Liver Cancer Treatment : In a comparative analysis, trans-Norpterosin C was evaluated alongside other phytochemicals from ferns. The results indicated that it was among the most effective compounds in reducing liver cancer cell proliferation through mitochondrial dysfunction pathways .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial isolation and purification of trans-Norpterosin C from natural sources?

  • Methodological Answer : Use a combination of solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography. Validate purity via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Ensure reproducibility by documenting solvent ratios, column parameters (e.g., stationary phase, flow rate), and temperature controls .
  • Key Considerations :

TechniquePurposeLimitations
HPLCHigh-resolution separationRequires calibration with reference standards
NMRStructural confirmationLimited sensitivity for trace impurities

Q. How should researchers design experiments to characterize the basic physicochemical properties of trans-Norpterosin C?

  • Methodological Answer : Employ a tiered approach:

Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds.

Solubility : Use shake-flask methods across solvents (e.g., water, DMSO) with UV-Vis spectroscopy for quantification.

Stereochemical Confirmation : Circular Dichroism (CD) spectroscopy or X-ray crystallography to verify the trans configuration .

  • Data Interpretation : Cross-reference results with computational models (e.g., density functional theory) to resolve ambiguities .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data for trans-Norpterosin C across in vitro and in vivo models?

  • Methodological Answer :

Controlled Variable Analysis : Isolate confounding factors (e.g., metabolic degradation in vivo) using hepatic microsome assays.

Dose-Response Curves : Compare EC50/IC50 values across models, ensuring consistent dosing intervals and vehicle controls.

Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile variability in reported IC50 values .

  • Framework Application : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up studies .

Q. How can researchers optimize the synthetic pathway for trans-Norpterosin C to enhance enantiomeric purity?

  • Methodological Answer :

Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) in asymmetric synthesis.

Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., Raman spectroscopy) to track enantiomeric excess (ee) during synthesis.

Scale-Up Challenges : Address kinetic vs. thermodynamic control using Arrhenius plots to optimize reaction temperatures .

  • Data Validation : Compare synthetic yields and purity metrics against natural isolates using multivariate ANOVA .

Q. What computational approaches are suitable for predicting the pharmacokinetic profile of trans-Norpterosin C?

  • Methodological Answer :

In Silico Modeling : Use software like Schrödinger’s QikProp to estimate LogP, bioavailability, and cytochrome P450 interactions.

Molecular Dynamics (MD) Simulations : Model binding affinities to target proteins (e.g., kinases) with Amber or GROMACS.

Machine Learning : Train models on existing pharmacokinetic datasets to predict absorption/distribution parameters .

  • Limitations : Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Methodological Frameworks for Research Design

Q. How can the PICO(T) framework structure studies on trans-Norpterosin C’s therapeutic potential?

  • Application Example :

ComponentDescription
P (Population)Cancer cell lines (e.g., HeLa, MCF-7)
I (Intervention)trans-Norpterosin C at 10–100 µM
C (Comparison)Positive controls (e.g., doxorubicin)
O (Outcome)Apoptosis rate (via flow cytometry)
T (Time)24–72-hour exposure
  • Utility : Ensures alignment between hypothesis, experimental design, and clinical relevance .

Q. What statistical methods are critical for analyzing dose-dependent cytotoxicity data?

  • Recommendations :

  • Nonlinear Regression : Fit sigmoidal curves to calculate IC50 values (e.g., GraphPad Prism).
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in IC50 estimates.
  • Reproducibility : Apply the STARD guidelines for transparent reporting of assay replicates .

Handling Data Contradictions

Q. How should researchers address discrepancies in reported antioxidant vs. pro-oxidant effects of trans-Norpterosin C?

  • Resolution Strategy :

Redox Profiling : Measure ROS levels (e.g., DCFH-DA assay) under varying oxygen tensions.

Context-Dependent Analysis : Correlate effects with cellular redox states (e.g., glutathione levels).

Peer Review : Submit conflicting datasets for independent validation via platforms like eLife’s Preprint Review .

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